4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile
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Overview
Description
4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile is a chemical compound with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol It is characterized by the presence of a trifluoromethyl group, a ketone group, and a benzonitrile moiety
Scientific Research Applications
4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
The synthesis of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with 4,4,4-trifluoro-3-oxobutanoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with active site residues, while the benzonitrile moiety can participate in π-π interactions with aromatic amino acids . These interactions contribute to the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar compounds to 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile include:
4,4,4-Trifluoro-3-oxobutanoic acid: Shares the trifluoromethyl and ketone groups but lacks the benzonitrile moiety.
4-(4,4,4-Trifluoro-3-oxobutanoyl)phenol: Similar structure but with a phenol group instead of a nitrile group.
4-(4,4,4-Trifluoro-3-oxobutanoyl)aniline: Contains an aniline group instead of a nitrile group. The uniqueness of this compound lies in its combination of the trifluoromethyl, ketone, and benzonitrile groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)10(17)5-9(16)8-3-1-7(6-15)2-4-8/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPZUKQSQVGPHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179184-61-3 |
Source
|
Record name | 4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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